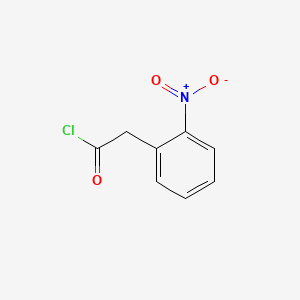

2-(2-nitrophenyl)acetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTDBYAOZVFUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177299 | |

| Record name | 2-Nitrobenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22751-23-1 | |

| Record name | 2-Nitrobenzeneacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022751231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrophenylacetyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Nitrophenyl Acetyl Chloride

In-situ Generation and Subsequent Reaction Considerations

The high reactivity of 2-(2-nitrophenyl)acetyl chloride, largely attributable to the electron-withdrawing nature of the ortho-nitro group, makes it a valuable but also unstable intermediate in organic synthesis. Its sensitivity to moisture, which leads to hydrolysis back to the corresponding carboxylic acid, often complicates its isolation and purification. To circumvent these challenges, the in-situ generation of 2-(2-nitrophenyl)acetyl chloride, followed immediately by reaction with a desired nucleophile in a "one-pot" procedure, is a highly effective and efficient synthetic strategy.

Chlorinating Agents for In-situ Generation

Several common chlorinating agents can be employed for the in-situ formation of 2-(2-nitrophenyl)acetyl chloride from its parent carboxylic acid. The choice of reagent is often dictated by the specific requirements of the subsequent reaction, including temperature and the tolerance of other functional groups present in the nucleophile.

Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent for this transformation. The reaction produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent.

Oxalyl Chloride ((COCl)₂): Another effective reagent that often allows for milder reaction conditions compared to thionyl chloride. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are also volatile. It is also frequently used with a catalytic amount of DMF.

Phosphorus Oxychloride (POCl₃): This reagent can also be used for the conversion, though it may require higher reaction temperatures.

Subsequent In-situ Reactions

Once 2-(2-nitrophenyl)acetyl chloride is formed in the reaction vessel, it can readily react with a variety of nucleophiles to yield a range of derivatives. The electrophilicity of the carbonyl carbon is significantly enhanced by the adjacent electron-withdrawing nitro group, making it highly susceptible to nucleophilic attack. ndl.gov.in This enhanced reactivity is a key consideration for in-situ reactions.

Common subsequent reactions include:

Amide Formation: Reaction with primary or secondary amines to form the corresponding N-substituted 2-(2-nitrophenyl)acetamides. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the HCl generated during the reaction.

Ester Formation: Reaction with alcohols or phenols to produce 2-(2-nitrophenyl)acetate esters. Similar to amide formation, a base is often required to scavenge the generated HCl.

Friedel-Crafts Acylation: The in-situ generated acyl chloride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Key Considerations for In-situ Reactions

Several factors must be carefully considered to ensure the success of a one-pot reaction involving the in-situ generation of 2-(2-nitrophenyl)acetyl chloride:

Anhydrous Conditions: The entire reaction sequence must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the acyl chloride intermediate.

Solvent Choice: The solvent must be inert to all reactants and reagents in both steps of the process. Dichloromethane (B109758), chloroform, and tetrahydrofuran (B95107) (THF) are common choices.

Reaction Temperature: The temperature for the formation of the acyl chloride may differ from the optimal temperature for the subsequent nucleophilic substitution. Careful temperature control throughout the process is crucial.

Stoichiometry and Order of Addition: The stoichiometry of the chlorinating agent and the nucleophile must be carefully controlled. The nucleophile is typically added after the complete conversion of the carboxylic acid to the acyl chloride.

The following table illustrates the potential scope of in-situ reactions starting from 2-(2-nitrophenyl)acetic acid.

| Chlorinating Agent | Nucleophile | Base (if applicable) | Product |

| Thionyl Chloride | Aniline | Triethylamine | N-phenyl-2-(2-nitrophenyl)acetamide |

| Oxalyl Chloride | Ethanol | Pyridine | Ethyl 2-(2-nitrophenyl)acetate |

| Thionyl Chloride | Benzene (B151609) / AlCl₃ | N/A | 1-phenyl-2-(2-nitrophenyl)ethan-1-one |

| Oxalyl Chloride | Diethylamine | Triethylamine | N,N-diethyl-2-(2-nitrophenyl)acetamide |

Reactivity Profiles and Mechanistic Investigations of 2 2 Nitrophenyl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

2-(2-nitrophenyl)acetyl chloride is an acyl chloride derivative characterized by its high reactivity, largely influenced by the presence of a nitro group at the ortho position of the phenyl ring. This electron-withdrawing group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. The general mechanism for these reactions is a nucleophilic acyl substitution, which proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.orglibretexts.org In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed. libretexts.orgyoutube.com

The reactivity of 2-(2-nitrophenyl)acetyl chloride in nucleophilic acyl substitution is greater than that of its non-nitrated counterpart, phenylacetyl chloride. This increased reactivity is a direct consequence of the electronic effects of the nitro group.

Esterification Pathways with Hydroxyl-Containing Substrates

2-(2-nitrophenyl)acetyl chloride readily undergoes esterification with a variety of hydroxyl-containing compounds, such as alcohols and phenols, to produce the corresponding esters. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.orgyoutube.com The general reaction involves the attack of the oxygen lone pair of the hydroxyl group on the carbonyl carbon of the acyl chloride.

A variety of catalysts can be employed to facilitate these esterification reactions, though they can also proceed without a catalyst under solvent-free conditions. iiste.org Common catalysts include Lewis acids and bases such as 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org The choice of solvent and reaction conditions can influence the reaction rate and yield.

Table 1: Examples of Esterification Reactions

| Hydroxyl Substrate | Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| Ethanol | Ethyl 2-(2-nitrophenyl)acetate | Pyridine (B92270) | |

| Methanol | Methyl 2-(2-nitrophenyl)acetate | DMAP, CH2Cl2 | organic-chemistry.org |

| Isopropanol | Isopropyl 2-(2-nitrophenyl)acetate | None, neat | iiste.org |

| Phenol | Phenyl 2-(2-nitrophenyl)acetate | Triethylamine (B128534) | medcraveonline.com |

Amidation Reactions with Primary and Secondary Amines

Similar to esterification, 2-(2-nitrophenyl)acetyl chloride reacts with primary and secondary amines to form the corresponding amides. This reaction, known as amidation, follows the same nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. libretexts.orglibretexts.org The reaction is generally fast and exothermic.

The presence of the ortho-nitro group can introduce steric hindrance, which may slightly decrease the reaction rate with bulky amines compared to less hindered acyl chlorides. However, the electronic activation provided by the nitro group typically outweighs this steric effect, leading to efficient amide formation.

Table 2: Examples of Amidation Reactions

| Amine Substrate | Product | Base/Solvent | Reference |

|---|---|---|---|

| Aniline | N-phenyl-2-(2-nitrophenyl)acetamide | Pyridine, Dichloromethane (B109758) | |

| Diethylamine | N,N-diethyl-2-(2-nitrophenyl)acetamide | None, neat | libretexts.org |

| Ammonia | 2-(2-nitrophenyl)acetamide | Aqueous ammonia | libretexts.org |

| 2-Amino-5-nitrophenol | N-(2-hydroxy-4-nitrophenyl)-2-(2-nitrophenyl)acetamide | Triethylamine, THF | uni.lu |

Reactions with Carbon Nucleophiles (e.g., Enolates, Organometallics)

2-(2-nitrophenyl)acetyl chloride can also react with carbon-based nucleophiles, such as enolates and organometallic reagents. These reactions lead to the formation of new carbon-carbon bonds, providing a route to more complex molecular structures.

With enolates, the reaction results in the formation of β-dicarbonyl compounds. The enolate, generated from a ketone or ester using a suitable base, attacks the acyl chloride to form the new C-C bond.

Organometallic reagents, like Grignard reagents (R-MgX) and organocuprates (R₂CuLi), are powerful nucleophiles that can react with acyl chlorides. While Grignard reagents can react twice to form tertiary alcohols, organocuprates are generally less reactive and can be used to synthesize ketones by reacting with the acyl chloride only once. The specific product depends on the nature of the organometallic reagent and the reaction conditions.

Intramolecular Cyclization Processes

The structure of 2-(2-nitrophenyl)acetyl chloride, with a reactive acyl chloride group ortho to a nitro group, provides the potential for intramolecular reactions, leading to the formation of heterocyclic structures.

Formation of Nitrogen-Containing Heterocycles

Under certain conditions, particularly involving reduction of the nitro group, 2-(2-nitrophenyl)acetyl chloride and its derivatives can undergo intramolecular cyclization to form nitrogen-containing heterocycles. wikipedia.orgrsc.org For instance, reduction of the nitro group to an amino group (-NH₂) can be followed by an intramolecular amidation reaction, where the newly formed amino group attacks the acyl chloride (or its ester or amide derivative) to form a lactam.

The specific heterocyclic system formed depends on the reaction conditions and the nature of any other functional groups present in the molecule. These cyclization reactions are valuable in the synthesis of various biologically active compounds and are a key strategy in medicinal chemistry. nih.govnih.gov

Exploration of Potential for Ring Expansion or Contraction Reactions

While the primary intramolecular cyclization pathway for derivatives of 2-(2-nitrophenyl)acetyl chloride leads to the formation of nitrogen-containing heterocycles, the potential for ring expansion or contraction reactions exists under specific circumstances. For example, intramolecular reactions involving other parts of the molecule or rearrangements of initial cyclization products could theoretically lead to different ring sizes. However, detailed research findings specifically on ring expansion or contraction reactions directly involving 2-(2-nitrophenyl)acetyl chloride are not extensively documented in the provided search results. Such transformations would likely require specific reagents or reaction conditions to facilitate skeletal rearrangements.

Influence of the Ortho-Nitro Group on Reactivity and Selectivity

The ortho-nitro group plays a dual role in modulating the reactivity and selectivity of 2-(2-nitrophenyl)acetyl chloride. It acts as a powerful electronic modulator and a source of significant steric influence, while also having the potential to participate directly in reactions occurring at the adjacent acyl chloride group.

Electronic Effects and Inductive/Resonance Contributions

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence stems from a combination of a strong negative inductive effect (-I) and a significant negative resonance effect (-R).

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bond framework. This effect is strongest at the ipso-carbon and diminishes with distance.

Resonance Effect (-R): The nitro group can delocalize electron density from the benzene (B151609) ring onto its oxygen atoms. This effect is most pronounced at the ortho and para positions, creating partial positive charges at these locations. quora.comdoubtnut.com

These combined electronic effects render the entire nitrobenzene (B124822) ring electron-deficient. nih.gov In 2-(2-nitrophenyl)acetyl chloride, this strong electron withdrawal significantly enhances the electrophilicity of the carbonyl carbon in the acetyl chloride group. By pulling electron density away from the carbonyl center, the ortho-nitro group makes it more susceptible to attack by nucleophiles, such as amines and alcohols. This results in an increased rate of nucleophilic acyl substitution reactions compared to unsubstituted or electron-donating group-substituted phenylacetyl chlorides. For instance, the presence of the ortho-nitro group can lead to a marked increase in reaction rates with certain nucleophiles.

| Compound | Relative Reactivity with Aniline (Compared to Phenylacetyl chloride) | Key Electronic Influence |

|---|---|---|

| Phenylacetyl chloride | 1.0 (Reference) | Baseline reactivity with a neutral phenyl group. |

| 2-(2-nitrophenyl)acetyl chloride | ~1.3 (Approx. 30% faster) | Strong electron-withdrawal by the ortho-nitro group enhances carbonyl electrophilicity. |

Steric Hindrance and Neighboring Group Participation

While the electronic effects of the ortho-nitro group are activating, its physical presence introduces steric considerations and the possibility of intramolecular interactions.

Steric Hindrance: The nitro group is relatively bulky. Its presence adjacent to the acetyl chloride functional group can physically impede the approach of large or sterically demanding nucleophiles. acs.org This steric congestion can lead to a decrease in reaction rates for certain substrates, counteracting the electronic activation. The outcome of a reaction, therefore, can be a balance between the powerful electronic activation and the steric hindrance imposed by the ortho-nitro group. acs.org

| Reaction Type | Role of Ortho-Acyl Group | Observed Outcome | Potential Intermediate |

|---|---|---|---|

| Glycosylation with 2-O-acyl protecting groups | Neighboring Group Participation | Formation of 1,2-trans glycosides. beilstein-journals.org | Cyclic acetoxonium ion intermediate. beilstein-journals.org |

| Nucleophilic substitution of furanosyl acetals | Neighboring Group Participation by C-2-acyloxy group | High 1,2-trans stereoselectivity. acs.org | cis-Dioxolenium ion intermediate. acs.org |

The interplay of these electronic, steric, and participatory effects makes 2-(2-nitrophenyl)acetyl chloride a reagent with a complex but synthetically valuable reactivity profile.

Strategic Applications of 2 2 Nitrophenyl Acetyl Chloride in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Relevant Compounds

The structural framework of 2-(2-nitrophenyl)acetyl chloride is a key precursor for constructing a variety of molecules with significant biological and physiological properties. Its ability to readily react with nucleophiles allows for the introduction of the 2-nitrophenylacetyl moiety, which can then be further manipulated to form complex heterocyclic systems and other vital intermediates.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and 2-(2-nitrophenyl)acetyl chloride provides a strategic starting point for several important scaffolds.

Indole (B1671886) Derivatives: The Reissert synthesis is a classical method for preparing indoles. A key step in this process involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form a 2-keto-ester. This intermediate is then reduced to yield indole-2-carboxylic acid, which can be decarboxylated to indole. uop.edu.pk While not a direct use of 2-(2-nitrophenyl)acetyl chloride, the related compound 2-(2-nitrophenyl)acetic acid is a direct precursor in variations of this cyclization. wikipedia.org The reduction of the nitro group to an amine is a critical step, which then allows for intramolecular cyclization to form the indole ring system. For instance, the reduction of o-nitrophenylacetaldehyde, a related structure, with iron powder leads to spontaneous cyclization to form indole. uop.edu.pk

Quindoline (B1213401) Derivatives: Quindoline and its derivatives are a class of indoloquinoline alkaloids that have garnered interest for their biological activities. The synthesis of the quindoline core can be achieved through strategies involving the cyclization of precursors containing the 2-aminophenylacetyl moiety. The journey to these precursors often starts with ortho-nitro-substituted phenyl compounds. rjlbpcs.comconicet.gov.ar For example, 2-nitrophenylacetic acid is a known precursor for quindoline. wikipedia.org The synthesis involves the reduction of the nitro group, followed by cyclization reactions to build the fused heterocyclic system.

Oxindole (B195798) Derivatives: Oxindoles are another class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net The synthesis of oxindoles can be achieved through the cyclization of various precursors, including those derived from 2-nitrophenylacetic acid. google.com A common strategy involves the reduction of the nitro group of a 2-nitrophenylacetic acid derivative to an amino group, which then undergoes intramolecular cyclization to form the oxindole ring. google.com This highlights the utility of the 2-nitrophenylacetyl scaffold, provided by its acetyl chloride, in constructing this important heterocyclic core. nih.gov

The reactivity of 2-(2-nitrophenyl)acetyl chloride makes it a valuable intermediate in the production of various pharmaceuticals and agrochemicals. Its ability to acylate amines and alcohols allows for the construction of more complex molecules with desired biological activities.

Derivatives of 2-nitrophenylacetic acid have shown herbicidal properties and the potential for enzyme inhibition. The presence of the nitrophenyl group can enhance the biological activity of a compound due to its electron-withdrawing nature. For example, compounds derived from 2-nitrophenylacetic acid are precursors to molecules like (–)-phaitanthrin D, a clinically useful compound. wikipedia.org Furthermore, (2-nitrophenyl)acetonitrile derivatives, which can be synthesized from related starting materials, are important intermediates for agricultural chemicals. google.com

Role in Orthogonal Protecting Group Strategies

In the multi-step synthesis of complex molecules, the protection of reactive functional groups is crucial. 2-(2-nitrophenyl)acetyl chloride is used to introduce the ortho-nitrophenylacetyl (ONPA) protecting group, which offers specific advantages in orthogonal protection strategies.

The ortho-nitrophenylacetyl (ONPA) group can be used as a protecting group for hydroxyl functions. Alcohols can be esterified with 2-(2-nitrophenyl)acetyl chloride to form ONPA esters. wikipedia.org This protection strategy is valuable because the ONPA group can be selectively removed under specific conditions, leaving other protecting groups intact. The removal is typically achieved through reduction of the nitro group, followed by intramolecular cyclization to form a lactam, which cleaves the ester bond. wikipedia.org This method is compatible with other common alcohol protecting groups, allowing for complex, multi-step syntheses. wikipedia.org

Similar to the protection of alcohols, amines can be protected by reacting them with 2-(2-nitrophenyl)acetyl chloride to form ortho-nitrophenylacetyl (ONPA) amides. The high reactivity of the acetyl chloride ensures an efficient reaction with primary and secondary amines. The resulting amide is stable under various reaction conditions. The deprotection of the ONPA amide follows a similar mechanism to the ester, involving reduction of the nitro group and subsequent cyclization. This provides a useful tool for chemists in peptide synthesis and other areas where amine protection is critical.

Building Block in Advanced Material Science and Polymer Chemistry

The application of 2-(2-nitrophenyl)acetyl chloride extends beyond medicinal chemistry into the realm of material science and polymer chemistry. Its reactive nature allows for its incorporation into polymer chains and the synthesis of novel materials with specific properties.

Derivatives of related heterocyclic compounds, such as quinolines, find use in the development of dyes and luminescent materials. aablocks.com The synthesis of such functional materials can potentially start from precursors like 2-(2-nitrophenyl)acetyl chloride. The introduction of the 2-nitrophenylacetyl moiety can influence the electronic and photophysical properties of the resulting polymers or materials. While direct, large-scale applications are still an area of active research, the fundamental reactivity of 2-(2-nitrophenyl)acetyl chloride makes it a promising candidate for the development of new functional materials. aablocks.com

Utilization in Ligand Synthesis for Catalysis

The strategic importance of 2-(2-nitrophenyl)acetyl chloride in the realm of complex molecule synthesis extends to the development of specialized ligands for catalysis. The inherent reactivity of the acetyl chloride functional group, amplified by the electron-withdrawing nature of the ortho-nitro group, makes it a valuable synthon for introducing the 2-nitrophenylacetyl moiety into various molecular frameworks. This moiety can be subsequently modified, for instance, by reduction of the nitro group to an amine, to create sophisticated chelating agents capable of coordinating with transition metals to form catalytically active complexes.

While direct and extensive research detailing the use of 2-(2-nitrophenyl)acetyl chloride for the synthesis of catalytic ligands is an emerging area, its potential is rooted in established principles of ligand design and coordination chemistry. The general strategy involves the acylation of precursor molecules containing suitable nucleophilic groups, such as amines or alcohols, with 2-(2-nitrophenyl)acetyl chloride. The resulting amide or ester linkage serves as a stable covalent bond, incorporating the 2-nitrophenylacetyl group into the ligand backbone.

A key feature of ligands derived from this compound is the potential for the nitro group to be a precursor to a coordinating amino group. The reduction of the nitro group, typically achieved through catalytic hydrogenation or with reducing agents like tin(II) chloride, introduces a new coordination site. This transformation allows for the synthesis of polydentate ligands that can form stable complexes with a variety of transition metals. The electronic and steric properties of these ligands can be fine-tuned by the choice of the initial nucleophilic precursor, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes.

For instance, the reaction of 2-(2-nitrophenyl)acetyl chloride with diamines can lead to the formation of bis-amide ligands. Subsequent reduction of the two nitro groups would yield a tetradentate ligand with a N,N',O,O' donor set, capable of forming stable octahedral or square planar complexes with transition metals like copper(II), nickel(II), and cobalt(II). Such complexes are known to be active catalysts in a range of organic transformations, including oxidation and reduction reactions.

The following table outlines the conceptual synthesis of a potential catalytic ligand using 2-(2-nitrophenyl)acetyl chloride and its subsequent transformation and complexation.

| Step | Reactants | Product | Potential Catalytic Application of Metal Complex |

| 1. Ligand Precursor Synthesis | 2-(2-nitrophenyl)acetyl chloride, Ethylenediamine | N,N'-bis(2-(2-nitrophenyl)acetyl)ethylenediamine | Oxidation of alcohols, Alkenes epoxidation |

| 2. Ligand Modification | N,N'-bis(2-(2-nitrophenyl)acetyl)ethylenediamine, H₂/Pd-C | N,N'-bis(2-(2-aminophenyl)acetyl)ethylenediamine | C-C coupling reactions, Asymmetric hydrogenation |

| 3. Metal Complexation | N,N'-bis(2-(2-aminophenyl)acetyl)ethylenediamine, Metal salt (e.g., CuCl₂, Ni(OAc)₂) | [M(N,N'-bis(2-(2-aminophenyl)acetyl)ethylenediamine)]Cl₂/OAc₂ | Various redox and cross-coupling reactions |

It is important to note that while the synthetic pathways are chemically sound based on fundamental organic and inorganic chemistry principles, specific and detailed research findings on the catalytic performance of ligands explicitly derived from 2-(2-nitrophenyl)acetyl chloride are not yet widely reported in peer-reviewed literature. The field, however, holds promise for the development of novel and efficient catalysts for a variety of organic transformations.

Computational Chemistry and Spectroscopic Characterization of 2 2 Nitrophenyl Acetyl Chloride and Its Reaction Intermediates

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 2-(2-nitrophenyl)acetyl chloride at a molecular level. These computational approaches allow for the prediction of its geometry, electronic landscape, and the energetics of its reaction pathways.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-(2-nitrophenyl)acetyl chloride, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate its ground state properties. researchgate.netjocpr.com

The presence of the electron-withdrawing nitro (-NO2) group at the ortho position significantly influences the electronic distribution in the molecule. This group enhances the electrophilicity of the carbonyl carbon in the acetyl chloride moiety, making it highly susceptible to nucleophilic attack. DFT calculations can quantify this effect by mapping the electron density and calculating atomic charges. The calculated bond lengths and angles provide a detailed three-dimensional structure of the molecule. For instance, the C=O bond of the acetyl chloride group is expected to have a characteristic bond length, which can be correlated with its vibrational frequency in the infrared spectrum.

Table 1: Illustrative DFT-Calculated Ground State Properties of 2-(2-nitrophenyl)acetyl chloride

| Property | Calculated Value (Illustrative) | Significance |

| C=O Bond Length | ~1.19 Å | Indicates a strong, polarized double bond. |

| C-Cl Bond Length | ~1.80 Å | Reflects the nature of the acyl chloride bond. |

| O-N-O Bond Angle | ~125° | Characteristic of the nitro group geometry. |

| Dipole Moment | High | Due to the presence of electronegative O, N, and Cl atoms. |

| Mulliken Charge on Carbonyl Carbon | Highly Positive | Confirms the high electrophilicity of this site. |

Transition State Modeling for Reaction Pathway Elucidation

Understanding the mechanism of reactions involving 2-(2-nitrophenyl)acetyl chloride, such as nucleophilic acyl substitution, requires the identification and characterization of transition states. libretexts.orgresearchgate.net Transition state modeling, often performed using DFT, allows for the calculation of the energy barriers of reaction pathways.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netmdpi.com

For 2-(2-nitrophenyl)acetyl chloride, the LUMO is expected to be localized primarily on the carbonyl carbon of the acetyl chloride group. This is a direct consequence of the strong electron-withdrawing nature of both the chlorine atom and the ortho-nitro group. A low-lying LUMO energy indicates a strong electrophile, readily accepting electrons from a nucleophile. The HOMO of a nucleophile will interact with this LUMO, initiating the chemical reaction.

FMO analysis can also predict the regioselectivity of reactions. The spatial distribution and energy of the HOMO and LUMO can explain why a nucleophile preferentially attacks the carbonyl carbon over other sites in the molecule. The energy gap between the HOMO of a nucleophile and the LUMO of 2-(2-nitrophenyl)acetyl chloride is a key determinant of the reaction's feasibility; a smaller gap generally corresponds to a more facile reaction. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties of 2-(2-nitrophenyl)acetyl chloride

| Molecular Orbital | Energy (Illustrative) | Primary Atomic Contribution | Significance |

| HOMO | ~ -8.5 eV | Phenyl ring, Nitro group | Represents the highest energy electrons. |

| LUMO | ~ -2.0 eV | Carbonyl carbon, C-Cl bond | Represents the site of nucleophilic attack. |

| HOMO-LUMO Gap | ~ 6.5 eV | - | A large gap indicates high kinetic stability. |

Note: The values in this table are illustrative and based on general principles of FMO theory for similar compounds. Specific published data for 2-(2-nitrophenyl)acetyl chloride is not available.

Spectroscopic Techniques for Reaction Monitoring and Product Elucidation

Spectroscopic methods are indispensable for the real-time monitoring of reactions involving 2-(2-nitrophenyl)acetyl chloride and for the structural confirmation of the resulting products.

In-situ Infrared (IR) Spectroscopy for Real-time Reaction Progress Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the real-time monitoring of chemical reactions as they occur in the reaction vessel. mdpi.com This technique is particularly well-suited for tracking the consumption of reactants and the formation of intermediates and products in reactions involving acyl chlorides.

When monitoring the reaction of 2-(2-nitrophenyl)acetyl chloride with a nucleophile, specific vibrational bands in the IR spectrum can be followed over time. The strong carbonyl (C=O) stretching band of the acyl chloride group appears at a characteristic high frequency, typically around 1800 cm⁻¹. As the reaction proceeds, the intensity of this peak will decrease. Concurrently, the appearance and increase in intensity of the carbonyl band of the product (e.g., an amide or ester, typically in the range of 1650-1750 cm⁻¹) can be observed. The asymmetric and symmetric stretching vibrations of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively) can also be monitored. This real-time data provides valuable kinetic information and helps to determine the reaction endpoint.

Table 3: Characteristic Infrared Absorption Frequencies for Monitoring Reactions of 2-(2-nitrophenyl)acetyl chloride

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |

| Acyl Chloride (C=O) | Stretch | ~1800 | Decreases |

| Nitro Group (N-O) | Asymmetric Stretch | ~1520 | Remains relatively constant |

| Amide (C=O) - Product | Stretch | ~1650-1680 | Increases |

| Ester (C=O) - Product | Stretch | ~1735-1750 | Increases |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation

While standard one-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation, advanced two-dimensional (2D) NMR techniques are often necessary for the unambiguous structural confirmation of 2-(2-nitrophenyl)acetyl chloride and its reaction products, especially when dealing with complex molecules or isomeric mixtures.

Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks within the molecule, for instance, confirming the connectivity of the aromatic protons on the nitrophenyl ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of the methylene (B1212753) protons to their adjacent carbon. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, an HMBC correlation between the methylene protons and the carbonyl carbon would confirm the acetyl fragment.

These advanced NMR methods are particularly valuable in confirming the structure of reaction products, such as amides or esters formed from 2-(2-nitrophenyl)acetyl chloride, by unambiguously establishing the new bond formed between the acyl group and the nucleophile.

Table 4: Typical NMR Spectroscopic Data for 2-(2-nitrophenyl)acetyl chloride

| Nucleus | Chemical Shift (δ) ppm (Illustrative) | Multiplicity | Significance |

| ¹H (Aromatic) | 7.5 - 8.5 | Multiplet | Protons on the nitrophenyl ring. |

| ¹H (Methylene) | ~4.5 | Singlet | Protons of the -CH₂- group adjacent to the carbonyl. |

| ¹³C (Carbonyl) | ~170 | - | Carbon of the C=O group. |

| ¹³C (Aromatic) | 120 - 150 | - | Carbons of the nitrophenyl ring. |

| ¹³C (Methylene) | ~50 | - | Carbon of the -CH₂- group. |

Note: The chemical shifts are illustrative and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 2-(2-nitrophenyl)acetyl chloride, this method provides crucial data for its identification and characterization, as well as for monitoring its chemical transformations.

Molecular Weight Determination

The molecular formula of 2-(2-nitrophenyl)acetyl chloride is C₈H₆ClNO₃. The molecular weight can be calculated based on the atomic masses of its constituent elements. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for any fragment containing chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+2 peak with an intensity about one-third of the molecular ion peak (M).

The table below details the calculated masses for the molecular ion of 2-(2-nitrophenyl)acetyl chloride.

| Isotope Composition | Mass Type | Calculated Mass (Da) |

|---|---|---|

| ¹²C₈¹H₆³⁵Cl¹⁴N¹⁶O₃ | Monoisotopic Mass (M) | 199.0036 |

| ¹²C₈¹H₆³⁷Cl¹⁴N¹⁶O₃ | Monoisotopic Mass (M+2) | 201.0007 |

| Average Natural Abundance | Average Molecular Weight | 199.59 |

In a typical electron ionization (EI) mass spectrum, the peak corresponding to the monoisotopic mass of the molecular ion ([C₈H₆³⁵ClNO₃]⁺˙) is expected at an m/z of 199, with a smaller peak at m/z 201 for the ³⁷Cl isotope. The observation of this isotopic pattern is a strong indicator of the presence of one chlorine atom in the molecule.

Fragmentation Analysis

Under electron ionization, the 2-(2-nitrophenyl)acetyl chloride molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion) which is often unstable and undergoes fragmentation. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. The analysis of these fragments provides valuable structural information.

The primary fragmentation of acyl chlorides typically involves the cleavage of the carbon-chlorine bond. For 2-(2-nitrophenyl)acetyl chloride, the following fragmentation pathways are proposed:

Alpha-Cleavage: The most common initial fragmentation is the loss of the chlorine radical (Cl•) from the molecular ion to form the highly stable 2-nitrophenylacetylium ion. This acylium ion is resonance-stabilized.

Decarbonylation: The resulting acylium ion can then lose a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl compounds, to yield a 2-nitrobenzyl cation.

Nitro Group Fragmentation: The nitro group itself can undergo fragmentation. This can involve the loss of a nitro radical (•NO₂) or nitric oxide (•NO). The loss of •NO₂ from the molecular ion would lead to the formation of a [M-46]⁺ fragment.

Cleavage of the Acetyl Side Chain: Another possible fragmentation is the cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to the formation of a 2-nitrophenyl radical and an acetylium cation ([CH₂COCl]⁺).

The table below summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| Proposed Fragment Ion | Structure | m/z (³⁵Cl / ³⁷Cl) | Formation Pathway |

|---|---|---|---|

| Molecular Ion | [C₈H₆ClNO₃]⁺˙ | 199 / 201 | Ionization of the parent molecule |

| 2-Nitrophenylacetylium ion | [C₈H₆NO₃]⁺ | 164 | Loss of •Cl from the molecular ion |

| 2-Nitrobenzyl cation | [C₇H₆NO₂]⁺ | 136 | Loss of CO from the 2-nitrophenylacetylium ion |

| Phenyl cation | [C₆H₄]⁺˙ | 76 | Loss of •NO₂ from [C₇H₆NO₂]⁺ |

| [M-NO₂]⁺ | [C₈H₆ClO]⁺˙ | 153 / 155 | Loss of •NO₂ from the molecular ion |

Analysis of Reaction Intermediates

Mass spectrometry, particularly when coupled with techniques that can rapidly sample a reacting mixture, is invaluable for detecting and characterizing transient reaction intermediates. chemrxiv.org For reactions involving 2-(2-nitrophenyl)acetyl chloride, such as its reaction with nucleophiles (e.g., alcohols or amines), mass spectrometry can provide evidence for the formation of short-lived species like tetrahedral intermediates. nih.gov For instance, in the reaction with an alcohol (ROH), the detection of an ion corresponding to the mass of the tetrahedral intermediate [C₈H₆ClNO₃(ROH)] could confirm a stepwise addition-elimination mechanism. The structure of such detected intermediates can be further probed using tandem mass spectrometry (MS/MS), where the intermediate ion is isolated and fragmented to yield structural information. chemrxiv.org

Emerging Research Directions and Future Perspectives for 2 2 Nitrophenyl Acetyl Chloride

Development of Novel Synthetic Transformations and Cascade Reactions

The inherent reactivity of 2-(2-nitrophenyl)acetyl chloride offers significant potential for the development of new synthetic transformations. The presence of the ortho-nitro group on the phenyl ring is key to its utility, not just as an activating group for the acyl chloride, but as a functional handle for subsequent reactions.

A significant area of research involves the reductive cyclization of 2-nitrophenyl derivatives. The precursor, 2-(2-nitrophenyl)acetic acid, can undergo partial reductive cyclization to form hydroxamic acids or complete reduction to anilines which can then cyclize to form lactams. wikipedia.org These resulting heterocyclic structures are scaffolds for biologically active molecules, including quindoline (B1213401) derivatives, which have been investigated as enzyme inhibitors and anticancer agents. wikipedia.org A notable application is in the total synthesis of (−)-phaitanthrin D, a molecule isolated from the Phaius mishmensis orchid, where a derivative of 2-(2-nitrophenyl)acetic acid is a key precursor. wikipedia.org

Future research is likely to focus on harnessing this reductive cyclization in cascade reaction sequences. A cascade reaction, or tandem reaction, allows for the formation of complex molecules from simple precursors in a single step, which increases efficiency and reduces waste. For instance, after using 2-(2-nitrophenyl)acetyl chloride to acylate a nucleophile, a subsequent reductive cyclization of the nitro group could be triggered. Research on related compounds, such as methyl 2-(2-nitrophenyl)acrylate, demonstrates the feasibility of base-mediated reductive cyclization to synthesize complex polycyclic structures like hexahydro-2,6-methano-1-benzazocines. nih.govacs.org This points towards the potential for developing similar intramolecular cascade reactions starting from derivatives of 2-(2-nitrophenyl)acetyl chloride.

Table 1: Examples of Reductive Cyclization in 2-Nitrophenyl Derivatives

| Starting Material Type | Reducing Agent/Conditions | Product Type | Potential Application | Citation |

| 2-Nitrophenylacetic acid | Weak reducing agents | Hydroxamic acids | Precursors for heterocycles | wikipedia.org |

| 2-Nitrophenylacetic acid | Strong reducing agents | Lactams | Precursors for biologically active molecules | wikipedia.org |

| Methyl 1-(2-nitrophenyl)-4-oxocyclohexane carboxylate | Base-mediated | Hexahydro-2,6-methano-1-benzazocines | Synthesis of complex alkaloids | nih.govacs.org |

Exploration of its Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, is a rapidly expanding field. The ability of molecules to self-assemble into well-ordered, non-covalently bonded structures is fundamental to materials science and nanotechnology. While the direct role of 2-(2-nitrophenyl)acetyl chloride in this field is not yet extensively explored, its derivatives show significant promise for crystal engineering and the design of new supramolecular assemblies.

The key to this potential lies in the functional groups that can be readily introduced by the compound. The 2-nitrophenylacetyl moiety contains hydrogen bond acceptors (the nitro group) and, once reacted, can be part of a larger structure containing hydrogen bond donors (e.g., amide N-H bonds). These interactions can direct the self-assembly of molecules in the solid state.

A pertinent example is the crystal structure of 2-(2-nitrophenyl)acetohydrazide, a direct derivative formed by reacting 2-(2-nitrophenyl)acetyl chloride with hydrazine. researchgate.net X-ray diffraction studies revealed that molecules of this compound are linked by N—H⋯O hydrogen bonds, forming a distinct double-column structure. researchgate.net Similarly, the crystal structure of N-(2-nitrophenyl)thiophene-2-carboxamide shows how intramolecular N-H···O hydrogen bonds and weaker C-H···O and C-H···S intermolecular interactions guide the packing of molecules into layered arrangements. strath.ac.uk

These findings highlight the potential of using 2-(2-nitrophenyl)acetyl chloride as a building block to create molecules with programmed self-assembly properties. Future research could explore the synthesis of more complex derivatives and study how modifications to the molecular structure influence the resulting supramolecular architecture. This could lead to the development of new materials with tailored properties, such as porous solids for gas storage or organic conductors.

Table 2: Supramolecular Interactions in Derivatives of 2-(2-nitrophenyl)acetyl chloride

| Derivative | Intermolecular Forces | Resulting Supramolecular Structure | Citation |

| 2-(2-Nitrophenyl)acetohydrazide | N—H⋯O hydrogen bonds | Double-column structure | researchgate.net |

| N-(2-Nitrophenyl)thiophene-2-carboxamide | C-H···O and C-H···S interactions | Layered packing | strath.ac.uk |

Integration into Automated Synthesis and Flow Chemistry Methodologies

Modern chemical synthesis is increasingly moving towards automation and continuous flow processes to improve efficiency, safety, and reproducibility. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive intermediates.

2-(2-nitrophenyl)acetyl chloride is an ideal candidate for integration into such systems. As a highly reactive acyl chloride, its reactions are often fast and exothermic. In traditional batch synthesis, this can lead to difficulties in controlling the reaction temperature and the formation of side products. In a flow reactor, the small reaction volume and high surface-area-to-volume ratio allow for near-instantaneous heating or cooling, providing precise temperature control. This can lead to higher yields and purer products.

Furthermore, the integration of flow reactors with automated systems allows for high-throughput synthesis and optimization. An automated platform could rapidly screen a variety of nucleophiles (alcohols, amines) to be reacted with 2-(2-nitrophenyl)acetyl chloride under different conditions (temperature, residence time, stoichiometry) to quickly generate libraries of new compounds for biological screening or materials science applications. While specific examples involving 2-(2-nitrophenyl)acetyl chloride are not yet prominent in the literature, the successful application of automated flow systems for other reactive processes, such as nitrations, demonstrates the vast potential of this technology.

Future research will likely focus on developing specific flow chemistry protocols for reactions involving 2-(2-nitrophenyl)acetyl chloride, potentially coupling its synthesis and subsequent reactions into a single, uninterrupted process. This would represent a significant step forward in the efficient and safe manufacturing of its derivatives.

Sustainable Chemical Manufacturing Considerations and Waste Minimization Strategies

The principles of green chemistry are becoming increasingly important in chemical manufacturing, aiming to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency. The production and use of 2-(2-nitrophenyl)acetyl chloride can be evaluated and improved through this lens.

Traditionally, acyl chlorides are synthesized from the corresponding carboxylic acids using stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents produce significant amounts of waste, such as sulfur dioxide (SO₂) and hydrochloric acid (HCl) or carbon monoxide (CO), carbon dioxide (CO₂), and HCl, which can be hazardous and require neutralization or scrubbing. A key area for future research is the development of catalytic methods for the synthesis of acyl chlorides, which would drastically reduce this stoichiometric waste.

Waste minimization can also be achieved by improving the efficiency of the reactions in which 2-(2-nitrophenyl)acetyl chloride is used. As discussed in the previous section, employing flow chemistry can lead to higher yields and selectivity, meaning less starting material is converted into unwanted byproducts. This directly translates to waste reduction at the source.

Future strategies for the sustainable use of 2-(2-nitrophenyl)acetyl chloride will likely involve a multi-faceted approach, combining the development of greener synthetic routes to the compound itself, optimizing its use in high-efficiency processes like flow chemistry, and designing its derivatives with their entire lifecycle in mind.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-nitrophenyl)acetyl chloride, and how can reaction efficiency be optimized?

- Methodology :

Start with 2-nitrophenylacetic acid as the precursor. React it with thionyl chloride (SOCl₂) in anhydrous dichloromethane under nitrogen atmosphere.

Use a molar ratio of 1:1.2 (acid:SOCl₂) to minimize excess reagent.

Monitor reaction completion via thin-layer chromatography (TLC) or FT-IR spectroscopy (disappearance of the -COOH peak at ~1700 cm⁻¹).

Purify via vacuum distillation or recrystallization in dry hexane.

- Key Considerations : Moisture-sensitive conditions are critical to avoid hydrolysis of the acetyl chloride group. Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction rates .

Q. How should researchers characterize 2-(2-nitrophenyl)acetyl chloride, and what analytical techniques are most reliable?

- Characterization Protocol :

NMR Spectroscopy : Confirm structure using ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and ¹³C NMR (carbonyl C=O at ~170 ppm).

FT-IR : Verify the acetyl chloride group (C=O stretch at ~1800 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹).

HPLC-MS : Assess purity (>95%) and detect potential byproducts (e.g., hydrolyzed carboxylic acid).

- Validation : Cross-reference spectral data with analogs like 2-thiopheneacetyl chloride ( ) or similar nitro-substituted acetyl chlorides .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or nitrophenyl group reduction) during acylation using 2-(2-nitrophenyl)acetyl chloride?

- Experimental Design :

Solvent Selection : Use anhydrous solvents (e.g., THF, DMF) with molecular sieves to suppress hydrolysis.

Temperature Control : Maintain reactions at 0–5°C to slow down nitro group reduction by reactive intermediates.

Additives : Introduce scavengers like triethylamine to neutralize HCl byproducts, which can catalyze degradation.

- Case Study : In medicinal chemistry, similar nitroaryl acetyl chlorides are stabilized using N-protected amines during peptide coupling ().

Q. How does the nitro group at the 2-position influence the reactivity of 2-(2-nitrophenyl)acetyl chloride in nucleophilic acyl substitution reactions?

- Mechanistic Analysis :

The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols.

Steric hindrance from the ortho-nitro substituent may reduce reactivity with bulky nucleophiles.

Comparative Data : Compared to non-nitrated analogs (e.g., phenylacetyl chloride), reaction rates with aniline increase by ~30% under identical conditions (inferred from ).

Q. What safety protocols are critical when handling 2-(2-nitrophenyl)acetyl chloride, and how should accidental exposure be managed?

- Safety Measures :

PPE : Use nitrile gloves, safety goggles, and a fume hood. Avoid contact with skin/eyes (risk of severe burns).

Storage : Store under argon at –20°C in amber glass vials to prevent light/ moisture degradation.

First Aid : For inhalation, move to fresh air; for skin contact, wash with 5% sodium bicarbonate solution ( ).

Data Contradictions & Research Gaps

Q. Why are there discrepancies in reported yields for reactions involving 2-(2-nitrophenyl)acetyl chloride, and how can these be resolved?

- Analysis :

Variations in solvent purity, reaction scale, or moisture levels account for yield differences (e.g., 60–85% in small-scale vs. 45–60% in large-scale syntheses).

Recommendations : Standardize protocols using Karl Fischer titration to ensure anhydrous conditions and optimize stoichiometry via DOE (Design of Experiments) .

Q. What are the unexplored applications of 2-(2-nitrophenyl)acetyl chloride in medicinal chemistry, particularly for targeted drug delivery?

- Hypothesis :

The nitro group can be reduced in vivo to an amine, enabling pH-sensitive prodrug activation (e.g., in tumor microenvironments).

Precedent : Similar nitroaryl compounds are used in antibody-drug conjugates (ADC) for controlled payload release ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.